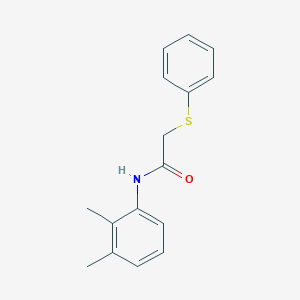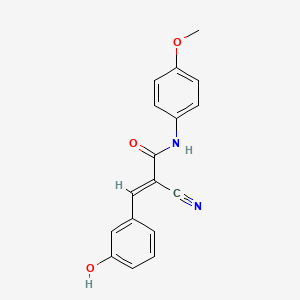![molecular formula C13H17NO4 B5762457 {4-[(3-methylbutanoyl)amino]phenoxy}acetic acid](/img/structure/B5762457.png)
{4-[(3-methylbutanoyl)amino]phenoxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(3-methylbutanoyl)amino]phenoxy}acetic acid, also known as fenoxaprop-p-ethyl, is a widely used herbicide that belongs to the aryloxyphenoxypropionate family. It is commonly used to control grass weeds in various crops, including wheat, barley, rice, and corn. In recent years, {4-[(3-methylbutanoyl)amino]phenoxy}acetic acid has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The herbicidal activity of {4-[(3-methylbutanoyl)amino]phenoxy}acetic acid is due to its ability to inhibit the enzyme acetyl-CoA carboxylase (ACC), which is involved in fatty acid synthesis. By inhibiting ACC, {4-[(3-methylbutanoyl)amino]phenoxy}acetic acid disrupts the synthesis of fatty acids, which are essential for the growth and development of grass weeds.
Biochemical and Physiological Effects
In addition to its herbicidal activity, {4-[(3-methylbutanoyl)amino]phenoxy}acetic acid has been shown to have various biochemical and physiological effects. Studies have demonstrated that {4-[(3-methylbutanoyl)amino]phenoxy}acetic acid can induce oxidative stress and DNA damage in plants, which may contribute to its herbicidal activity. Additionally, {4-[(3-methylbutanoyl)amino]phenoxy}acetic acid has been shown to have anti-inflammatory and antioxidant properties in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
{4-[(3-methylbutanoyl)amino]phenoxy}acetic acid has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, its herbicidal activity is well-characterized, making it a useful tool for studying the mechanisms of herbicide action. However, {4-[(3-methylbutanoyl)amino]phenoxy}acetic acid also has some limitations. It can be toxic to non-target species, and its effects on the environment are not fully understood.
Orientations Futures
There are several potential future directions for research on {4-[(3-methylbutanoyl)amino]phenoxy}acetic acid. One area of interest is the development of new herbicides based on the structure of {4-[(3-methylbutanoyl)amino]phenoxy}acetic acid. Another area of research is the investigation of its potential applications in medicine, particularly in the treatment of inflammation and oxidative stress-related diseases. Additionally, further studies are needed to understand the environmental impact of {4-[(3-methylbutanoyl)amino]phenoxy}acetic acid and its potential effects on non-target species.
Méthodes De Synthèse
{4-[(3-methylbutanoyl)amino]phenoxy}acetic acid is synthesized through a multi-step process that involves the reaction of 2-chloro-4'-nitroacetophenone with 3-methylbutyric acid to form 2-chloro-4'-nitro-3-methylbutyrophenone. The intermediate is then reduced to 2-amino-4'-chloro-3-methylbutyrophenone, which is further reacted with 2-(2-methoxyphenoxy)acetic acid to form {4-[(3-methylbutanoyl)amino]phenoxy}acetic acid.
Applications De Recherche Scientifique
{4-[(3-methylbutanoyl)amino]phenoxy}acetic acid has been extensively studied for its herbicidal properties. It has been shown to effectively control various grass weeds, including barnyardgrass, foxtail, and wild oat. In addition to its use as a herbicide, {4-[(3-methylbutanoyl)amino]phenoxy}acetic acid has also been investigated for its potential applications in other fields, such as medicine and materials science.
Propriétés
IUPAC Name |
2-[4-(3-methylbutanoylamino)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(2)7-12(15)14-10-3-5-11(6-4-10)18-8-13(16)17/h3-6,9H,7-8H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMJUQSNUYFDHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(3-Methylbutanoyl)amino]phenoxy}acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dimethoxy-N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5762384.png)


![3'-(4-methylphenyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5762402.png)

![2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5762411.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B5762412.png)
![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5762427.png)
![N-[3-(acetylamino)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5762432.png)
![3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5762448.png)
![3-bromo-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5762455.png)
![3-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acrylic acid](/img/structure/B5762459.png)
![ethyl 2-amino-1-[2-(phenylthio)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5762463.png)